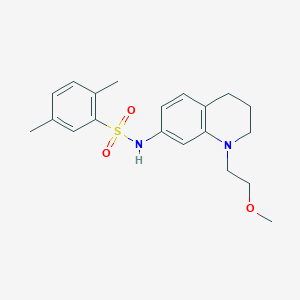
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a tetrahydroquinoline group, which is a type of heterocyclic compound. It also contains a benzenesulfonamide group, which is often found in pharmaceuticals due to its bioactive properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Povarov reaction or similar process, followed by the attachment of the benzenesulfonamide group .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups. The tetrahydroquinoline ring is a rigid structure, while the benzenesulfonamide group may allow for some conformational flexibility .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the tetrahydroquinoline and benzenesulfonamide groups. For example, the nitrogen in the tetrahydroquinoline ring could potentially act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the compound. For example, the presence of the benzenesulfonamide group could enhance water solubility .Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
- The study by Gelbrich, Haddow, and Griesser (2011) on a closely related compound outlines its crystal structure, showcasing intramolecular and intermolecular hydrogen bonding that contributes to its solid-state arrangement. This research enhances understanding of molecular interactions and stability in crystal engineering Gelbrich, Haddow, & Griesser, 2011.
Medicinal Chemistry
- Research by Rahman et al. (2014) explores quinazoline derivatives, including benzene sulfonamide derivatives, for their pharmacological properties, highlighting the potential of such compounds in diuretic, antihypertensive, and anti-diabetic therapies Rahman et al., 2014.
Materials Science
- The work by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrates applications in photodynamic therapy, owing to their significant singlet oxygen quantum yield and fluorescence properties Pişkin, Canpolat, & Öztürk, 2020.
Pharmacological Studies
- Liu et al. (2015) developed tetrahydroquinoline derivatives as potent histone deacetylase (HDAC) inhibitors, showing marked cytotoxicity to prostate cancer cells. This highlights the compound's role in cancer treatment through enzyme inhibition Liu et al., 2015.
Mecanismo De Acción
Target of Action
The primary target of this compound is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
The compound acts as an inhibitor of Lp-PLA2 . By inhibiting this enzyme, it prevents the formation of lysophosphatidylcholine, a component of the fatty streaks that contribute to atherosclerosis .
Biochemical Pathways
The inhibition of Lp-PLA2 affects the lipoprotein metabolism pathway . This results in a decrease in the formation of atherosclerotic plaques, thereby potentially slowing the progression of atherosclerosis .
Pharmacokinetics
Similar compounds with a 2’-methoxyethyl modification have been shown to have improved potency and lower effective dose and exposure levels .
Result of Action
The inhibition of Lp-PLA2 by this compound leads to a decrease in the formation of atherosclerotic plaques . This could potentially slow the progression of atherosclerosis, a major risk factor for cardiovascular diseases .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-6-7-16(2)20(13-15)26(23,24)21-18-9-8-17-5-4-10-22(11-12-25-3)19(17)14-18/h6-9,13-14,21H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPSVPVKJJBREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2816902.png)
![4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2816903.png)


![N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B2816906.png)
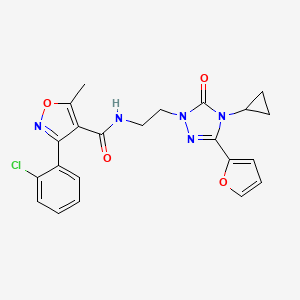
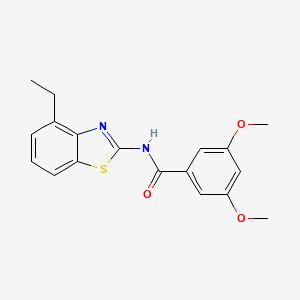

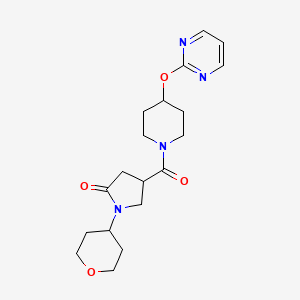
![1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2816915.png)
![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2816916.png)
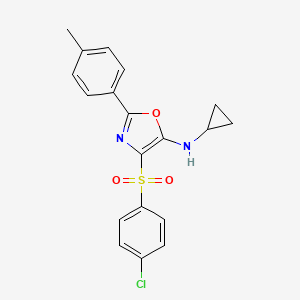
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B2816923.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2816925.png)